4-Methoxy-1-(methoxymethyl)-2-nitrobenzene
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Overview
Description
4-Methoxy-1-(methoxymethyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃), a methoxymethyl group (-CH₂OCH₃), and a nitro group (-NO₂). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4-methoxy-1-(methoxymethyl)benzene using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst.
Methylation Reaction: The methoxymethyl group can be introduced by reacting 4-methoxy-2-nitrobenzene with formaldehyde in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors, which allow for better control of reaction conditions and improved safety measures.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso compound or further to a nitrate.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution: The methoxy and methoxymethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl).
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrates.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Methoxy-1-(methoxymethyl)-2-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
4-Methoxy-2-nitroaniline: Similar structure but with an amine group instead of methoxymethyl.
2-Methoxy-4-(methoxymethyl)phenol: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness: 4-Methoxy-1-(methoxymethyl)-2-nitrobenzene is unique due to its combination of methoxy, methoxymethyl, and nitro groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-methoxy-1-(methoxymethyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-7-3-4-8(14-2)5-9(7)10(11)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMATFOQTVHGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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